1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone
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Overview
Description
The compound “1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone” is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . These compounds have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation, catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yields methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which are transformed into the corresponding carboxylic acids by alkaline hydrolysis .Scientific Research Applications
- Application : The compound acts as a negative allosteric modulator (NAM) of mGluR2. By binding to mGluR2, it modulates synaptic transmission and may have therapeutic potential in mood disorders, cognitive deficits, and neurodegenerative diseases .
- Localization : Group-II mGluRs are primarily found in brain areas like the cortex, hippocampus, and striatum, making them relevant targets for drug development .
- Example : Clinical trials are underway with the mGluR2/3 antagonist decoglurant (RO4995819) as adjunctive therapy for patients with Major Depressive Disorder who have an inadequate response to ongoing antidepressant treatment .
- Application : Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones could serve as prodrugs for other therapeutic agents, enhancing their bioavailability .
- Formula : The compound has the molecular formula C₆H₇N₃O and a core structure of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one .
- Configuration : It has a specific configuration with R1, R2, and R4 positions relative to the core structure .
Metabotropic Glutamate Receptor Modulation
Neurological Disorders
Clinical Trials
Prodrug Potential
Chemical Structure
Pharmaceutical Development
Mechanism of Action
Target of Action
The primary target of the compound, also known as 2-ethoxy-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one, is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . It binds to the receptor, leading to a decrease in the receptor’s response to glutamate, the primary excitatory neurotransmitter in the CNS . This modulation of synaptic transmission and neuronal excitability in the CNS leads to various cellular events .
Biochemical Pathways
The compound’s action on mGluR2 affects the glutamatergic system in the CNS, which is involved in various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies . The modulation of this system can have downstream effects on various brain regions, including the cortex, hippocampus, and striatum .
Pharmacokinetics
Cyclic derivatives of similar compounds have shown improved plasma exposure , suggesting potential strategies for improving the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a negative allosteric modulator of mGluR2. By reducing the response of mGluR2 to glutamate, it can modulate synaptic transmission and neuronal excitability in the CNS . This can potentially lead to therapeutic effects in various neurological disorders .
properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-ethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-8-10(14)12-5-6-13-9(7-12)3-4-11-13/h3-4H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHPRAUIEGWOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN2C(=CC=N2)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone |
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